molecular formula C13H19N3O2S B6169449 tert-butyl N-[(1r,3r)-3-(pyrimidin-2-ylsulfanyl)cyclobutyl]carbamate CAS No. 2639462-92-1

tert-butyl N-[(1r,3r)-3-(pyrimidin-2-ylsulfanyl)cyclobutyl]carbamate

Cat. No. B6169449
CAS RN: 2639462-92-1
M. Wt: 281.4
InChI Key:
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Description

Tert-butyl N-[(1r,3r)-3-(pyrimidin-2-ylsulfanyl)cyclobutyl]carbamate (TBNPC) is an organosulfur compound that is used in a variety of scientific research applications. It is a cyclobutyl derivative of pyrimidine and is a highly versatile compound. It has been found to have a wide range of biochemical and physiological effects, making it an attractive choice for researchers. In

Scientific Research Applications

Tert-butyl N-[(1r,3r)-3-(pyrimidin-2-ylsulfanyl)cyclobutyl]carbamate has been widely used in scientific research due to its wide range of biochemical and physiological effects. It has been used to study the effects of various drugs on the body and to investigate the mechanism of action of various drugs. It has also been used in the study of metabolic pathways and to study the effects of environmental pollutants on the body. Additionally, this compound has been used in the study of enzyme inhibition and in the study of the effects of hormones on the body.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1r,3r)-3-(pyrimidin-2-ylsulfanyl)cyclobutyl]carbamate is not fully understood. However, it is believed that it acts by binding to certain proteins, such as those involved in signal transduction pathways. It is thought to interact with these proteins, altering their activity and thus affecting the biochemical and physiological processes within the body.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to affect the activity of enzymes involved in metabolic pathways, as well as to affect the activity of signal transduction pathways. Additionally, it has been found to affect the activity of hormones, as well as to affect the activity of certain drugs.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(1r,3r)-3-(pyrimidin-2-ylsulfanyl)cyclobutyl]carbamate has a number of advantages for use in laboratory experiments. It is a highly versatile compound and can be used in a wide range of experiments. Additionally, it is relatively easy to synthesize and can be purified by column chromatography. Furthermore, it has a wide range of biochemical and physiological effects, making it an attractive choice for researchers. However, there are also some limitations to its use in laboratory experiments. For example, the mechanism of action of this compound is not fully understood and thus its effects may not be fully predictable. Additionally, it is not always easy to control the concentration of the compound in an experiment, as it may be difficult to accurately measure the amount of this compound that is present in a sample.

Future Directions

Given the wide range of biochemical and physiological effects of tert-butyl N-[(1r,3r)-3-(pyrimidin-2-ylsulfanyl)cyclobutyl]carbamate, there are a number of potential future directions for its use in scientific research. For example, further research could be conducted to better understand the mechanism of action of this compound, as well as to explore its potential use in the treatment of various diseases. Additionally, further research could be conducted to explore the effects of this compound on the activity of various hormones and enzymes, as well as to explore its potential use in the study of environmental pollutants. Finally, further research could be conducted to explore the potential use of this compound in the development of new drugs and therapies.

Synthesis Methods

Tert-butyl N-[(1r,3r)-3-(pyrimidin-2-ylsulfanyl)cyclobutyl]carbamate can be synthesized through a multi-step process that involves the alkylation of pyrimidine-2-thiol with tert-butyl bromoacetate. This reaction is followed by a cyclization reaction to form the desired cyclobutyl pyrimidine derivative. The reaction is typically carried out in an aqueous medium with a suitable base such as sodium hydroxide or potassium hydroxide. The product is then purified by column chromatography to yield the pure compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1r,3r)-3-(pyrimidin-2-ylsulfanyl)cyclobutyl]carbamate involves the protection of the amine group, followed by the formation of the cyclobutyl ring and the introduction of the pyrimidine-2-thiol group. The final step involves the deprotection of the amine group and the formation of the carbamate.", "Starting Materials": [ "tert-butyl carbamate", "1,3-dibromopropane", "sodium hydride", "pyrimidine-2-thiol", "triethylamine", "N,N-dimethylformamide", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butyl carbamate with 1,3-dibromopropane in the presence of sodium hydride to form tert-butyl N-(bromopropyl)carbamate.", "Step 2: Formation of the cyclobutyl ring by reacting tert-butyl N-(bromopropyl)carbamate with pyrimidine-2-thiol in the presence of triethylamine and N,N-dimethylformamide to form tert-butyl N-[(1r,3r)-3-(pyrimidin-2-ylsulfanyl)cyclobutyl]carbamate.", "Step 3: Deprotection of the amine group by reacting tert-butyl N-[(1r,3r)-3-(pyrimidin-2-ylsulfanyl)cyclobutyl]carbamate with acetic acid and hydrochloric acid to form the corresponding hydrochloride salt.", "Step 4: Neutralization of the hydrochloride salt by reacting with sodium bicarbonate and extraction with ethyl acetate to obtain tert-butyl N-[(1r,3r)-3-(pyrimidin-2-ylsulfanyl)cyclobutyl]carbamate as a solid." ] }

CAS RN

2639462-92-1

Molecular Formula

C13H19N3O2S

Molecular Weight

281.4

Purity

95

Origin of Product

United States

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